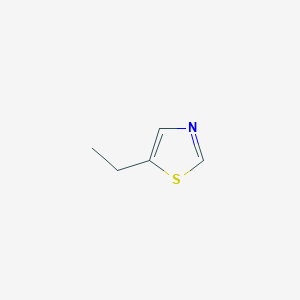

5-Ethylthiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAMCDOTLOUAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316975 | |

| Record name | 5-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-73-2 | |

| Record name | 5-Ethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 5 Ethylthiazole Core and Its Analogues

Classical and Contemporary Approaches to 5-Ethylthiazole Ring Synthesis

The construction of the thiazole (B1198619) ring is a well-established area of organic synthesis, with several named reactions and cyclization strategies developed over the years. These methods often involve the condensation of key building blocks containing the requisite nitrogen and sulfur atoms.

Hantzsch-Type Condensations for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for the formation of the thiazole ring. youtube.combepls.comwikipedia.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. youtube.combepls.com The general mechanism proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

To synthesize the this compound core specifically, this would necessitate the use of an α-haloketone bearing an ethyl group at the α-position to the carbonyl, such as 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone. The thioamide partner would be thioformamide (B92385) to provide the unsubstituted C2 and N3 atoms of the thiazole ring.

A plausible reaction scheme for the Hantzsch synthesis of this compound is depicted below:

Scheme 1: Proposed Hantzsch synthesis of this compound.

While specific literature detailing this exact reaction is scarce, the synthesis of closely related analogues such as 2-amino-5-methylthiazole (B129938) derivatives has been well-documented, illustrating the robustness of the Hantzsch approach. nih.gov For instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) yields the corresponding 2-amino-5-methylthiazole derivative. nih.gov

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

Beyond the classic Hantzsch synthesis, other cyclization strategies have been developed that utilize various sulfur and nitrogen-containing precursors. One such approach involves the reaction of α-aminonitriles with carbon disulfide, a method known as the Cook-Heilbron synthesis, which typically yields 5-aminothiazoles.

Another relevant example is the synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole. This synthesis involves the reaction of a 3-chloro-3-acetylpropanol extract with thioformamide, generated in situ from formamide (B127407) and phosphorus pentasulfide. The subsequent cyclization and dehydration lead to the formation of the substituted thiazole ring. chemicalbook.com This demonstrates the principle of constructing the thiazole core from acyclic precursors containing the necessary functional groups.

Regioselective Strategies in this compound Construction

The regioselectivity of thiazole synthesis is a critical aspect, particularly when unsymmetrical precursors are used, which can potentially lead to a mixture of isomeric products. In the context of this compound synthesis via the Hantzsch method, the use of 1-halo-2-butanone and thioformamide is designed to be regioselective, as the substitution pattern of the reactants dictates the final arrangement of the substituents on the thiazole ring.

Research into the regioselective synthesis of related substituted thiazoles has highlighted the importance of precursor structure and reaction conditions. For example, the reaction of α-bromo-1,3-diketones with thioamides under solvent-free conditions has been shown to produce 2-aryl/hetaryl-4-methyl-5-acylthiazoles with high regioselectivity. researchgate.net Similarly, base-promoted cyclization of dithioates and active methylene (B1212753) isocyanides can lead to the regioselective formation of either 2,5- or 4,5-disubstituted thiazoles. bohrium.com These studies underscore the precise control that can be achieved in thiazole synthesis, which is crucial for the specific targeting of the 5-ethyl substitution pattern.

Expedited and Green Synthetic Protocols for this compound Derivatives

In recent years, there has been a significant drive towards the development of more efficient and environmentally benign synthetic methods. This has led to the emergence of one-pot and multicomponent reactions, as well as the use of alternative energy sources like microwave irradiation.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste generation, and increased efficiency by combining multiple synthetic steps into a single operation without the isolation of intermediates. clockss.org Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govijcce.ac.irnih.gov

For instance, a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives has been reported, starting from 2-(2-benzylidene hydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides. nih.gov While not directly yielding this compound, this methodology showcases the power of MCRs in rapidly assembling complex thiazole-containing molecules.

A practical one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has also been described, starting from ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives. researchgate.net This approach avoids the isolation of the intermediate α-haloketone, streamlining the synthetic process.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| 1 | 2-(2-benzylidenehydrazinyl)-4-methylthiazole | Thiosemicarbazide | Hydrazonoyl chloride | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivative | Not specified | nih.gov |

| 2 | Ethyl acetoacetate | N-bromosuccinimide | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 | researchgate.net |

| 3 | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-yl methylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivative | Good | ijcce.ac.ir |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.orgresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles.

The Hantzsch thiazole synthesis, for example, can be significantly expedited using microwave irradiation. A study on the synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives demonstrated a dramatic reduction in reaction time from 48 hours under conventional heating to just 30 minutes under microwave irradiation, with a significant increase in yield. clockss.org

Another example is the microwave-assisted synthesis of thiazolyl-pyridazinediones, where a three-component reaction was carried out under microwave heating at 500 W and 150 °C for a short duration of 4-8 minutes. nih.gov These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of the this compound core and its derivatives, although specific applications to this compound itself require further investigation.

| Reaction | Reactants | Conditions | Time | Yield (%) | Reference |

| Synthesis of 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-aminothiazole (B372263), benzaldehyde, ethyl acetoacetate | Microwave, 350 W, 80 °C, acetic acid | 30 min | 89 | clockss.org |

| Synthesis of 1-(4-Methyl-5-(phenyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Maleic anhydride, thiosemicarbazide, hydrazonoyl halide | Microwave, 500 W, 150 °C, ethanol, chitosan | 4-8 min | Not specified | nih.gov |

| Synthesis of thiazolo[5,4-d]thiazoles | Aldehydes, dithiooxamide (B146897) | Microwave | Not specified | Good | rsc.org |

Ultrasound-Promoted Reaction Pathways

The application of ultrasound irradiation in organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting cleaner reaction profiles. This approach, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extreme temperatures and pressures. These conditions can enhance mass transfer and activate substrates, often leading to shorter reaction times compared to conventional heating methods.

While specific studies focusing exclusively on the ultrasound-promoted synthesis of this compound are not extensively detailed in the literature, the principles have been successfully applied to the synthesis of various thiazole derivatives and related heterocyclic systems. For instance, a rapid and clean procedure for synthesizing 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles has been developed using ultrasonic irradiation in ethanol, highlighting the efficiency of this method. nih.gov Similarly, the synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, another class of five-membered heterocycles, demonstrated significantly better yields and shorter reaction times under ultrasound compared to conventional methods. nih.gov

In the context of constructing more complex systems incorporating a thiazole moiety, such as thiazolo[3,2-a]pyrimidines, ultrasound has proven effective. A solvent-free Biginelli reaction of 2-aminothiazole, an aldehyde, and a β-ketoester was successfully carried out under ultrasound irradiation using an acidic solid catalyst. scienceandtechnology.com.vnresearchgate.net This method achieved a maximum yield of 76% after six hours of sonication at 80°C. scienceandtechnology.com.vn Researchers have also explored ultrasonic irradiation for the synthesis of thiazolo[5,4-d]thiazoles, although in one study, it was noted that the temperature reached (75°C) was insufficient to promote the desired oxidation process effectively, resulting in only scarce formation of the product. mdpi.com This indicates that while ultrasound is a promising tool, reaction parameters such as temperature must be carefully optimized for specific transformations.

These examples collectively demonstrate the potential of ultrasound as a valuable tool for promoting the synthesis of the thiazole core, suggesting that its application could be extended to the efficient and rapid production of this compound and its analogues. The key advantages lie in the potential for reduced reaction times and increased yields, contributing to more efficient synthetic processes.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Finding | Reference |

| Biginelli Reaction | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Amberlyst-15, Ultrasound (80°C), Solvent-free | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Maximum yield of 76% achieved in 6 hours. | scienceandtechnology.com.vn |

| Pyrazole-Thiazole Synthesis | Chalcones, 2-Hydrazinyl-4-phenylthiazole | Ethanol, Ultrasound | 2-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles | A rapid and cleaner synthetic procedure. | nih.gov |

| Oxadiazole Synthesis | Trichloroacetoamidoxime, Acyl chlorides | Ultrasound | 3-Trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles | Better yields and shorter reaction times than conventional methods. | nih.gov |

| Thiazolo[5,4-d]thiazole (B1587360) Synthesis | Dithiooxamide, Aromatic aldehydes | L-Proline:Ethylene (B1197577) Glycol, Ultrasound (75°C) | Thiazolo[5,4-d]thiazole (TzTz) | Insufficient temperature led to scarce product formation. | mdpi.com |

Implementation of Environmentally Benign Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the synthesis of thiazole derivatives, this has led to the exploration of environmentally benign catalysts and solvent systems. bepls.com

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. nih.gov These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are often biodegradable, non-toxic, and inexpensive. nih.gov Research into the synthesis of thiazolo[5,4-d]thiazoles (TzTzs) has demonstrated the utility of DESs. mdpi.comnih.gov A study found that a mixture of L-proline and ethylene glycol (1:50) served as an effective medium for the condensation of dithiooxamide with various aldehydes to yield TzTz derivatives in good yields (up to 75%) without the need for further purification. mdpi.comnih.gov The choice of DES was critical, as other compositions led to the formation of impurities. mdpi.com

The use of recyclable, solid-supported catalysts is another cornerstone of green synthesis. Amberlyst-15, a polystyrene resin, has been employed as a reusable acidic catalyst for the solvent-free Biginelli reaction to produce thiazolo[3,2-a]pyrimidines. scienceandtechnology.com.vn The catalyst demonstrated high capability for recovery and recycling with only an inconsiderable change in product yield after two runs. scienceandtechnology.com.vn

Water, as the ultimate green solvent, has also been utilized for thiazole synthesis. An efficient, metal-free method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, affording excellent yields in a short reaction time. rsc.org Furthermore, catalyst-free approaches in green solvents like polyethylene (B3416737) glycol (PEG-400) or water have been developed. For example, 2-aminothiazoles have been synthesized in high yields from α-diazoketones and thiourea in PEG-400, and 4-substituted-2-(alkylsulfanyl)thiazoles have been prepared by refluxing dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

These methodologies highlight a significant shift towards sustainable practices in heterocyclic chemistry, offering pathways to this compound and its analogues that are safer, more efficient, and environmentally responsible. researchgate.net

| Catalyst/Solvent System | Reaction | Substrates | Key Advantage | Reference |

| L-Proline:Ethylene Glycol (1:50) DES | Thiazolo[5,4-d]thiazole synthesis | Dithiooxamide, Aromatic aldehydes | Eco-friendly, no purification needed, good yields (up to 75%). | mdpi.comnih.gov |

| Amberlyst-15 | Biginelli reaction for Thiazolo[3,2-a]pyrimidines | 2-Aminothiazole, Aldehydes, β-ketoesters | Recyclable solid acid catalyst, solvent-free conditions. | scienceandtechnology.com.vn |

| Water | Benzothiazole-2-thiol synthesis | 2-Aminothiophenols, Tetramethylthiuram disulfide | Environmentally benign solvent, metal-free, excellent yields. | rsc.org |

| PEG-400 | 2-Aminothiazole synthesis | α-Diazoketones, Thiourea | Green, catalyst-free protocol, excellent yields (87-96%). | bepls.com |

Functionalization and Derivatization Strategies for the this compound Scaffold

The reactivity of the thiazole ring allows for a variety of functionalization and derivatization strategies, enabling the synthesis of a diverse range of analogues. The electronic nature of the ring—with an electron-deficient C2 position and relatively electron-rich C4 and C5 positions—governs its susceptibility to different types of reactions. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic attack compared to other five-membered heterocycles like thiophene, but substitution is possible under specific conditions. ias.ac.in The C5 position is the most electron-rich and is therefore the preferred site for electrophilic substitution. pharmaguideline.com The presence of an electron-donating group, such as the ethyl group in this compound, further activates this position, though the position is already occupied. If substitution were to occur on an unsubstituted thiazole, electrophiles would preferentially attack C5. pharmaguideline.com When the C5 position is already substituted, as in this compound, electrophilic attack is directed to the C2 or C4 positions, although this is less favorable. For example, bromination of 5-methylthiazole (B1295346) furnishes 2-bromo-5-methylthiazole. ias.ac.in Halogenation, a common electrophilic aromatic substitution, can be achieved on the thiazole ring. pharmaguideline.comlumenlearning.com For instance, direct chlorination and bromination of the related thiazolo[5,4-d]thiazole system have been successfully conducted, representing the first instances of such direct substitutions on this electron-deficient ring system. udayton.eduresearchgate.net

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and is thus the primary target for nucleophilic attack. pharmaguideline.com Nucleophilic substitution reactions typically require a good leaving group at the target position, such as a halogen. For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles. jocpr.com This reaction proceeds via an addition-elimination mechanism and can be a rapid, high-yield process. jocpr.com While less common, nucleophilic displacement at the C5 position can occur if the ring is sufficiently activated. ias.ac.in Quantum chemical calculations have shown that in certain thiazolylazo compounds, the C5 position in the thiazole moiety has a high spin density in the radical anion, making it susceptible to nucleophilic attack. researchgate.net

Side-Chain Modifications of the Ethyl Group at Position 5

Modifications to the ethyl group at the C5 position provide a direct route to novel 5-substituted thiazole analogues without altering the core heterocyclic ring. These modifications can introduce new functional groups, thereby changing the physicochemical properties of the parent molecule.

A common strategy involves the functionalization of the carbon adjacent to the ring. For example, while not the ethyl group, a related side-chain modification involves the reduction of a carboxylate group at position 5. In one synthetic route, methyl 2-ethyl-thiazole-5-carboxylate was reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran. This reaction converted the ester group into a primary alcohol, yielding 2-ethyl-thiazole-5-methanol. This transformation introduces a versatile hydroxyl group that can serve as a handle for further derivatization, such as esterification or etherification.

Another potential modification, drawing from general organic chemistry principles, could involve free-radical halogenation of the ethyl group at the benzylic-like position (the carbon attached to the thiazole ring), followed by nucleophilic substitution to introduce various functional groups. The introduction of a double bond into the side chain, creating a vinyl group, is another possibility that can significantly influence the molecule's conformational properties and potential for further reactions like polymerization or cycloadditions. nih.gov

Synthesis of Complex Heterocyclic Systems Incorporating this compound Moieties

The this compound scaffold can serve as a fundamental building block for the construction of more complex, often fused, heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. The inherent reactivity of the thiazole ring and its substituents provides the necessary handles for annulation reactions.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines. This fused bicyclic system is typically constructed via a multicomponent reaction, such as the Biginelli reaction, starting from a 2-aminothiazole derivative. scienceandtechnology.com.vnresearchgate.net In a hypothetical application, 2-amino-5-ethylthiazole could react with an aldehyde and a β-dicarbonyl compound. The initial condensation would form a dihydropyrimidine (B8664642) ring fused to the thiazole core.

Thiazoles can also be linked to other heterocyclic rings to form hybrid molecules. For instance, synthetic strategies have been developed to link thiazoles to pyrazoline and triazole rings. nih.gov One approach involves the condensation of a thiocarbamoyl-pyrazoline with phenacyl bromide, where the thiazole ring is formed in the final cyclization step. nih.gov Another method involves the cyclization of a pyrazole-carbothioamide with phenacyl bromides to yield thiazole-linked triazoles. nih.gov By starting with a precursor that contains the this compound moiety, these methods could be adapted to create complex systems such as this compound-linked pyrazolines or triazoles. These examples underscore the versatility of the thiazole ring as a platform for assembling elaborate molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 5 Ethylthiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum of 5-Ethylthiazole provides characteristic signals for the protons of the ethyl group and the thiazole (B1198619) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms in the heterocyclic ring.

The ethyl group exhibits a typical A3X2 spin system, resulting in a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The methyl protons are expected to resonate at approximately 1.3 ppm, while the methylene protons, being adjacent to the electron-deficient thiazole ring, are shifted downfield to around 2.8 ppm.

The thiazole ring itself has two protons. The proton at the C2 position (H2) is adjacent to both the nitrogen and sulfur atoms, leading to a significant downfield shift, typically observed around 8.7-8.9 ppm. The proton at the C4 position (H4) is adjacent to the sulfur atom and coupled to the C2 proton, appearing at a slightly higher field, generally in the range of 7.8-8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H2 (thiazole ring) | 8.7 - 8.9 | Singlet | - |

| H4 (thiazole ring) | 7.8 - 8.0 | Singlet | - |

| -CH₂- (ethyl group) | ~2.8 | Quartet | ~7.5 Hz |

| -CH₃ (ethyl group) | ~1.3 | Triplet | ~7.5 Hz |

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic.

The carbon atom at the C2 position, situated between the nitrogen and sulfur atoms, is the most deshielded and is expected to appear at approximately 150-155 ppm. The C4 and C5 carbons of the thiazole ring will have distinct chemical shifts. The C5 carbon, bearing the ethyl substituent, is predicted to resonate around 140-145 ppm, while the C4 carbon is expected at a slightly higher field, around 120-125 ppm. The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂-) around 25-30 ppm and the methyl carbon (-CH₃) at approximately 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (thiazole ring) | 150 - 155 |

| C4 (thiazole ring) | 120 - 125 |

| C5 (thiazole ring) | 140 - 145 |

| -CH₂- (ethyl group) | 25 - 30 |

| -CH₃ (ethyl group) | ~15 |

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a clear correlation between the methylene and methyl protons of the ethyl group, confirming their scalar coupling. No cross-peaks would be expected for the thiazole ring protons as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. For this compound, this would show correlations between the C2 proton and the C2 carbon, the C4 proton and the C4 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

The methylene protons of the ethyl group showing a correlation to the C5 carbon of the thiazole ring.

The H4 proton showing correlations to the C2 and C5 carbons.

The H2 proton showing a correlation to the C4 carbon.

These 2D NMR techniques collectively provide an unambiguous and detailed map of the molecular structure of this compound.

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using ssNMR. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions within the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples.

For flexible molecules, dynamic NMR (DNMR) studies can provide information on conformational exchange processes. In the case of this compound, rotation around the C5-C(ethyl) single bond is generally fast on the NMR timescale at room temperature, resulting in sharp, averaged signals for the ethyl group protons. However, at very low temperatures, it might be possible to slow this rotation sufficiently to observe distinct signals for different rotamers, if they have significantly different populations and a high enough energy barrier to interconversion.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would provide both the molecular weight and characteristic fragmentation patterns useful for structural confirmation.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 113, corresponding to its molecular weight. The fragmentation pattern of alkylthiazoles is often characterized by cleavage of the alkyl substituent and rupture of the thiazole ring. A prominent fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion at m/z 98. This is often followed by the loss of acetylene (B1199291) (C₂H₂) to give a fragment at m/z 72. Another characteristic fragmentation involves the cleavage of the thiazole ring itself. For instance, the mass spectrum of the isomeric 4-methyl-5-ethylthiazole shows a base peak at m/z 112, corresponding to the loss of a hydrogen atom, and a significant peak at m/z 85, resulting from the loss of acetylene from the molecular ion. nist.gov Similar fragmentation pathways would be expected for this compound, providing a unique fingerprint for its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise identification of this compound, offering highly accurate mass measurements that facilitate the determination of its elemental composition. This capability allows for the differentiation of this compound from other isobaric compounds, which have the same nominal mass but different atomic compositions. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is 114.0423 Da. Modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure this with an error margin of less than 5 parts per million (ppm), providing a high degree of confidence in its identification. nih.gov

The power of HRMS lies in its ability to confirm a compound's identity by matching the experimentally measured mass to the theoretically calculated mass. This is particularly valuable in complex sample matrices where multiple compounds may be present. Furthermore, HRMS is instrumental in metabolism studies, where it can be used to identify and characterize metabolites of this compound by determining their exact masses and, consequently, their elemental formulas. nih.govijpsm.com

Table 1: Representative HRMS Data for this compound

| Ion Species | Elemental Composition | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₅H₈NS⁺ | 114.0423 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is a unique molecular fingerprint that can be used for definitive structural confirmation of this compound. nih.govnih.gov

In a typical MS/MS experiment, the protonated this compound molecule ([M+H]⁺ at m/z 114) is isolated and subjected to collision-induced dissociation (CID). A characteristic fragmentation pathway involves the neutral loss of ethylene (B1197577) (28 Da), which results in a prominent product ion at m/z 86. This ion corresponds to the protonated thiazole core. The fragmentation data is crucial for distinguishing between isomers and for the structural elucidation of unknown derivatives. researchgate.net

Table 2: Key MS/MS Fragments of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 114 | 86 | 28 | [C₃H₄NS]⁺ |

| 114 | 71 | 43 | [C₄H₅N]⁺ |

Ionization Techniques in this compound Mass Spectrometry (e.g., ESI, GC-MS)

The choice of ionization technique is pivotal for the mass spectrometric analysis of this compound and is dictated by the analyte's properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound. jmchemsci.comaidic.it In this technique, the compound is vaporized and separated on a GC column before entering the mass spectrometer. mdpi.com Electron Ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries for identification. jmchemsci.com

Electrospray Ionization (ESI) , often coupled with liquid chromatography (LC), is a soft ionization method ideal for less volatile or thermally sensitive derivatives of this compound. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it highly compatible with HRMS for accurate mass determination and MS/MS for detailed structural analysis. nih.gov

Vibrational and Electronic Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule by measuring its absorption of infrared radiation. tau.ac.ilnih.gov The resulting spectrum displays a unique pattern of absorption bands corresponding to the vibrational frequencies of the bonds present in this compound. nih.gov Key vibrational modes include C-H stretching of the thiazole ring and the ethyl group, C=N and C=C stretching within the ring, and C-S stretching. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Thiazole ring |

| 2975 - 2850 | C-H stretch | Ethyl group |

| 1650 - 1550 | C=N stretch | Thiazole ring |

| 1550 - 1450 | C=C stretch | Thiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The thiazole ring in this compound acts as a chromophore, absorbing UV radiation and promoting electrons to higher energy orbitals. This results in characteristic absorption bands, primarily due to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and substituents. The NIST Chemistry WebBook provides UV/Visible spectrum data for the parent compound, thiazole. nist.gov

Table 4: Representative UV-Vis Absorption Data for a Thiazole Chromophore

| Transition Type | Approximate λₘₐₓ (nm) |

|---|---|

| π → π* | 230 - 250 |

X-ray Crystallography for Precise Three-Dimensional Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. While obtaining a single crystal of the volatile this compound can be difficult, the structures of its derivatives and metal complexes have been successfully determined. nih.govmdpi.comresearchgate.net These studies provide precise data on bond lengths, bond angles, the planarity of the thiazole ring, and the conformation of the ethyl substituent. nih.govmdpi.com This structural information is invaluable for understanding intermolecular interactions and for computational modeling. mdpi.com

Table 5: Illustrative Crystallographic Parameters for a Thiazole Derivative

| Parameter | Description |

|---|---|

| Crystal System | The geometric framework of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C=N). |

| Bond Angles (°) | Angles formed between three connected atoms. |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is determined using single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique would provide the absolute structure of this compound, revealing precise bond lengths, bond angles, and torsion angles.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots would be collected on a detector. By analyzing the positions and intensities of these diffracted X-rays, the electron density map of the crystal can be constructed, leading to the elucidation of the molecular structure.

Should a crystal structure for this compound be determined, the crystallographic data would be presented in a table similar to the one below. This table would include key parameters that describe the crystal's unit cell and the quality of the structural refinement.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₅H₇NS |

| Formula Weight | 113.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 605.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.24 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction experiment.

Analysis of Supramolecular Architectures and Noncovalent Interactions in the Solid State

The solid-state packing of molecules is governed by a variety of noncovalent interactions, which collectively determine the supramolecular architecture. These interactions, although weaker than covalent bonds, are fundamental to understanding the physical and chemical properties of a crystalline material. For this compound, the key noncovalent interactions would likely involve the thiazole ring and the ethyl substituent.

While specific experimental data for this compound is unavailable, studies on related thiazole derivatives indicate that interactions such as hydrogen bonds (C-H···N and C-H···S), π-π stacking between thiazole rings, and van der Waals forces would be expected to play a significant role in its crystal packing. rsc.org The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor, while the C-H bonds of the ethyl group and the thiazole ring can act as hydrogen bond donors. The aromatic thiazole ring also allows for potential π-π stacking interactions, where parallel rings are offset from one another.

A detailed analysis of these interactions would require the precise geometric information obtained from single-crystal X-ray diffraction. This would allow for the measurement of intermolecular distances and angles, providing evidence for the presence and strength of these noncovalent bonds.

Computational and Theoretical Chemistry of 5 Ethylthiazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. nih.gov For 5-Ethylthiazole, DFT methods are employed to investigate its fundamental electronic properties and predict its chemical behavior. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to model the electronic structure of thiazole (B1198619) derivatives, providing reliable results for both geometry and energy calculations. nih.govshd-pub.org.rs

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. For thiazole derivatives, DFT calculations have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data. nih.govresearchgate.netresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound The following data is a representative example based on DFT calculations (B3LYP/6-311++G(d,p) level) for similar thiazole structures. Actual values may vary.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.321 | N3-C2-S1 | 115.2 |

| N3-C4 | 1.395 | C2-N3-C4 | 110.5 |

| C4-C5 | 1.375 | N3-C4-C5 | 115.8 |

| C5-S1 | 1.725 | C4-C5-S1 | 111.0 |

| S1-C2 | 1.730 | C5-S1-C2 | 87.5 |

| C5-C6 | 1.510 | S1-C5-C6 | 124.5 |

| C6-C7 | 1.535 | C5-C6-C7 | 112.0 |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. researchgate.net

For thiazole derivatives, the HOMO is typically a π-orbital distributed over the thiazole ring, indicating that this is the region from which electron donation is most likely to occur. mdpi.com The LUMO is usually a π*-antibonding orbital, also located over the heterocyclic ring system. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as less energy is required to excite an electron from the ground state. mdpi.comresearchgate.net DFT calculations provide both the energy levels and the spatial visualization of these orbitals, offering a clear picture of the regions involved in electronic transitions.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound Representative data based on DFT calculations for related thiazole compounds.

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high chemical hardness, indicating greater stability and lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index helps to classify molecules as electrophiles. mdpi.comirjweb.com

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for this compound Values are derived from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.45 |

| Electron Affinity | A | 0.85 |

| Electronegativity | χ | 3.65 |

| Chemical Hardness | η | 2.80 |

| Chemical Softness | S | 0.357 |

| Electrophilicity Index | ω | 2.38 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative understanding of charge delocalization and the stabilizing effects of orbital interactions. mdpi.com

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net Calculated chemical shifts are often correlated with experimental values to confirm assignments and validate the computed structure. ruc.dk

UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. google.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) and its corresponding oscillator strength can be compared with experimental spectra to understand the electronic transitions, which often involve promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by DFT calculations on a single molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. frontiersin.orgwesleyan.edu

For this compound, MD simulations can provide insights into:

The conformational dynamics of the ethyl group in different environments (e.g., in the gas phase or in various solvents).

Intermolecular interactions with other molecules, including solvent molecules or biological macromolecules. nih.gov

The bulk properties of liquid this compound, such as density and diffusion coefficients.

These simulations are particularly useful for understanding how the molecule behaves in a condensed phase, providing a dynamic and more realistic perspective on its chemical and physical properties.

Ligand-Molecular Target Interaction Analysis (Focus on Binding Modes and Molecular Recognition Principles)

Molecular docking studies are instrumental in elucidating the potential therapeutic applications of thiazole derivatives by simulating their interaction with biological targets. While direct studies on this compound are limited, research on structurally similar thiazole compounds provides a framework for understanding its likely binding modes and molecular recognition principles.

Thiazole-containing compounds have been identified as potent inhibitors for various enzymes and proteins. For instance, derivatives of 5-methylthiazole (B1295346) have been shown to selectively inhibit cyclooxygenase-1 (COX-1). mdpi.com Docking simulations of these compounds into the COX-1 active site revealed that the residue Arg 120 is crucial for the binding activity. mdpi.com The interaction typically involves hydrogen bonds and hydrophobic interactions, where the thiazole ring can participate in various non-covalent interactions.

In other studies, new series of thiazole conjugates have been docked with the active site of proteins like Rho6 and Rab7b, which are implicated in cancer. nih.govnih.govresearchgate.net These computational analyses have identified key binding interactions, including:

Hydrogen Bonds: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while hydrogen atoms on the ethyl group or other substituents can act as donors. For example, interactions with residues like Ser64 and Trp66 have been observed. nih.gov

Arene-Cation Interactions: The aromatic thiazole ring can engage in arene-cation interactions with charged residues, such as Arg96. nih.gov

Hydrophobic Interactions: The ethyl group at the 5-position of the thiazole ring contributes to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets within a protein's binding site.

These principles of molecular recognition, derived from studies on related thiazole compounds, suggest that this compound can be a valuable scaffold in designing ligands for specific biological targets. The ethyl group's size and lipophilicity are key determinants in the specificity and strength of the ligand-target interaction.

Table 1: Representative Interaction Data for Thiazole Derivatives with Biological Targets

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 5-Methylthiazole derivatives | COX-1 | Arg 120 | Hydrogen Bonding | mdpi.com |

| Thiazole conjugates | Rho6 | Arg96, Ser64, Trp66 | Arene-cation, Hydrogen Bonding | nih.gov |

| Thiazole-thiophene hybrids | Rab7b | Not specified | Not specified | nih.gov |

Investigation of Intramolecular Dynamics and Rotational Barriers

The conformational flexibility of this compound, particularly the rotation of the ethyl group, is a key aspect of its intramolecular dynamics. Theoretical studies on similar small heterocyclic molecules provide insight into the rotational barriers and stable conformations.

In-depth conformational analysis of thiazole-containing amino acids has shown that these molecules can adopt several potential energy minima. nih.gov The stability of these conformations is often governed by weak intramolecular hydrogen bonds. nih.gov For example, a semi-extended conformation, stabilized by an N–H⋯NTzl hydrogen bond between an amide hydrogen and the thiazole nitrogen, is often the global minimum in the gas phase. nih.gov

For this compound, the primary intramolecular dynamic feature is the rotation of the ethyl group around the C-C bond connecting it to the thiazole ring. The barrier to this rotation is expected to be relatively low, characteristic of sp3-sp2 single bond rotations. The planarity of the thiazole ring influences the potential energy surface of this rotation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface and identify the most stable conformers (staggered vs. eclipsed orientations of the methyl group relative to the ring). The unique semi-extended β2 conformation is often stabilized by an N–H⋯NTzl hydrogen bond. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and design of molecules with significant NLO properties. Thiazole derivatives have emerged as a promising class of NLO materials due to their unique electronic structure. researchgate.net

Theoretical studies, often employing DFT and time-dependent DFT (TD-DFT), are used to calculate the static and dynamic NLO parameters, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). bohrium.com These calculations have shown that thiazole-based chromophores can possess large NLO responses, often superior to standard materials like urea. researchgate.net

Table 2: Calculated NLO Properties for Representative Thiazole Derivatives

| Molecule | Method | Static First Hyperpolarizability (β₀) (esu) | Reference |

| Thiazole-based chalcone | DFT/B3LYP | 2.459×10⁻³⁰ | bohrium.com |

| Ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate | DFT/B3LYP/6-311+G(d,p) | 1.16 x 10⁻³⁰ | researchgate.net |

| Ethyl 2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate | DFT/B3LYP/6-311+G(d,p) | 2.10 x 10⁻³⁰ | researchgate.net |

Advanced Quantum Chemical Insights

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule in a crystal to partition the crystal space into regions associated with each molecule.

For thiazole derivatives, Hirshfeld surface analysis and the associated 2D fingerprint plots reveal the nature and relative importance of various intermolecular contacts that contribute to the crystal packing. nih.govresearchgate.net The analysis typically highlights several key interactions:

H⋯H Contacts: These are generally the most abundant interactions, often comprising a significant portion of the total Hirshfeld surface area, for example, 30.9% in one thiazolo[3,2-a]pyrimidine derivative and 44.5% in a dihydropyridazinyl acetate (B1210297) derivative. nih.govresearchgate.net

C⋯H/H⋯C Contacts: These represent van der Waals interactions and weak hydrogen bonds, contributing significantly to the packing stability. nih.govresearchgate.net

Heteroatom Contacts (O⋯H, N⋯H, Cl⋯H): These are indicative of hydrogen bonding and are visualized as distinct spikes in the 2D fingerprint plots. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Thiazole Derivative

| Interaction Type | Contribution (%) | Reference |

| H···H | 30.9 | nih.gov |

| Cl···H/H···Cl | 20.7 | nih.gov |

| C···H/H···C | 16.8 | nih.gov |

| O···H/H···O | 11.4 | nih.gov |

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a molecule. Computational studies often use solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects.

For thiazole-based compounds, studies have investigated the effect of solvent polarity on their electronic absorption spectra. bohrium.com A bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption maximum with increasing solvent polarity is often observed, a phenomenon known as positive solvatochromism. bohrium.com This indicates that the excited state is more polar than the ground state, and the polar solvent stabilizes the excited state to a greater extent.

The reactivity of this compound is also expected to be solvent-dependent. The lone pairs on the nitrogen and sulfur atoms can be solvated to different extents by protic or aprotic solvents, which can affect the molecule's nucleophilicity and its participation in chemical reactions. Theoretical calculations can predict changes in molecular orbital energies, dipole moments, and global reactivity descriptors (like chemical potential and hardness) in different solvent environments, providing a deeper understanding of its solvent-dependent behavior.

Mechanistic Investigations and Chemical Reactivity of 5 Ethylthiazole

Reaction Kinetics and Thermodynamics of 5-Ethylthiazole Transformations

Detailed experimental data on the reaction kinetics and thermodynamics of this compound transformations are not extensively available in the public domain. However, general principles of physical organic chemistry allow for qualitative predictions. The ethyl group at the C5 position is an electron-donating group through induction. This inductive effect can influence the activation energies of reactions involving the thiazole (B1198619) ring.

For electrophilic substitution reactions, the electron-donating nature of the ethyl group is expected to increase the electron density of the thiazole ring, making it more susceptible to attack by electrophiles compared to unsubstituted thiazole. This would likely lead to a lower activation energy and a faster reaction rate. The thermodynamic stability of the intermediates formed during these reactions will also be affected by the substituent.

Conversely, for nucleophilic substitution reactions, the electron-donating ethyl group would decrease the electrophilicity of the ring carbons, potentially leading to higher activation energies and slower reaction rates compared to thiazoles bearing electron-withdrawing groups.

A hypothetical comparison of relative reaction rates for the nitration of thiazole and this compound is presented in the table below, illustrating the expected activating effect of the ethyl group.

| Compound | Relative Rate of Nitration (Predicted) |

| Thiazole | 1 |

| This compound | > 1 (activated) |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Detailed Analysis of Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution is a key reaction class for functionalizing aromatic and heteroaromatic rings. The mechanism typically involves the attack of an electrophile on the electron-rich ring system to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Regioselectivity in Electrophilic Attack on the Thiazole Ring

The regioselectivity of electrophilic substitution on the thiazole ring is governed by the electronic properties of the ring atoms and any existing substituents. The thiazole ring itself exhibits a complex reactivity pattern. The nitrogen atom at position 3 is basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack. The sulfur atom at position 1 can also influence the electron distribution.

For this compound, the ethyl group at C5 is an ortho, para-directing activator in benzene (B151609) systems. In the context of the thiazole ring, its electron-donating nature enhances the nucleophilicity of the ring. Molecular orbital calculations on thiazole itself suggest that the C5 position is generally the most electron-rich and thus most susceptible to electrophilic attack. With the C5 position blocked by the ethyl group, electrophilic attack is predicted to occur at other available positions, primarily C2 and C4.

The precise outcome of an electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions. However, a general order of reactivity for electrophilic attack on the unsubstituted positions of this compound can be predicted based on the stabilization of the cationic intermediate.

Predicted Regioselectivity of Electrophilic Substitution on this compound:

| Position of Attack | Stability of Intermediate (Predicted) | Major/Minor Product |

| C2 | Moderately stabilized | Potentially significant |

| C4 | Less stabilized | Likely minor |

This table is illustrative and based on general principles of thiazole reactivity.

Comprehensive Study of Nucleophilic Substitution Mechanisms

Nucleophilic substitution on the thiazole ring is generally less facile than on electron-deficient heterocycles like pyridine. Such reactions typically require the presence of a good leaving group and often proceed under forcing conditions. The mechanism can vary, including addition-elimination pathways.

Reactivity at Different Positions of the this compound Ring

The reactivity of different positions on the this compound ring towards nucleophiles is influenced by the inherent electron distribution of the thiazole nucleus and the effect of the ethyl substituent. In general, the C2 position of the thiazole ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. sciepub.com The presence of the electron-donating ethyl group at C5 would further decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted thiazole.

For a hypothetical 5-ethyl-2-halothiazole, nucleophilic substitution would be most likely to occur at the C2 position, displacing the halide. The reactivity at C4 would be significantly lower.

Predicted Reactivity towards Nucleophilic Substitution on a Halogenated this compound:

| Position of Halogen | Reactivity towards Nucleophiles (Predicted) |

| C2 | Most reactive |

| C4 | Least reactive |

This table is illustrative and based on the known reactivity patterns of thiazole derivatives.

Cycloaddition and Ring-Opening Reaction Pathways

Thiazole and its derivatives can participate in cycloaddition reactions, although these are less common than for more electron-rich or electron-poor dienes/dienophiles. Thiazolium salts, in particular, can undergo [3+2] cycloaddition reactions. rsc.org While specific examples involving this compound are not prominent in the literature, it is plausible that it could act as a dienophile or, under certain conditions, as part of a diene system in Diels-Alder type reactions.

Ring-opening reactions of the thiazole ring can occur under various conditions, such as in the presence of strong bases or upon metabolic activation. rsc.org For instance, a proposed mechanism for the metabolic ring-opening of a thiazole derivative involves initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 double bond, leading to ring cleavage. rsc.org A similar pathway could be envisioned for this compound.

Role of this compound in Catalytic Systems

Thiazole derivatives are known to act as ligands for transition metals, forming complexes that can be utilized in catalysis. The nitrogen and sulfur atoms of the thiazole ring can both coordinate to a metal center. While there is no widespread reporting of this compound itself being a key component in major catalytic systems, its structural motif is present in more complex molecules that are used in catalysis. For example, thiazole-containing ligands have been incorporated into porous polymers that, upon metallation, serve as heterogeneous catalysts for various organic transformations. researchgate.net The ethyl group in this compound could influence the steric and electronic properties of such a ligand, thereby tuning the activity and selectivity of the corresponding metal catalyst.

This compound as a Ligand in Transition Metal Catalysis

Thiazole derivatives have demonstrated utility as ligands in various transition metal-catalyzed reactions. The nitrogen atom of the thiazole ring typically acts as the primary coordination site to the metal center. researchgate.net The ethyl group at the 5-position of this compound is an electron-donating group, which can increase the electron density on the thiazole ring, potentially enhancing the donor strength of the nitrogen atom and influencing the stability and reactivity of the resulting metal complex.

While direct catalytic applications of this compound complexes are not extensively documented, related thiazole compounds have been successfully employed in catalysis. For instance, palladium complexes of thiazole derivatives have been utilized in C-H bond arylation reactions. researchgate.netnih.govnih.gov In these reactions, the thiazole ligand plays a crucial role in the catalytic cycle, which is thought to involve a Pd(0)/Pd(II) mechanism. nih.gov The specific substitution on the thiazole ring can direct the regioselectivity of the arylation. nih.gov

Furthermore, iridium complexes featuring N-heterocyclic carbene and phosphine (B1218219) ligands have been shown to be highly active catalysts for hydrogen isotope exchange, and thiazole-containing ligands have been explored in the context of iridium-catalyzed water oxidation. rsc.orgnih.govresearchgate.net Rhodium complexes have also been used in the cyclohydrocarbonylative ring expansion of acetylenic thiazoles, demonstrating the role of thiazole-metal complexes in complex organic transformations. nih.gov

The following table summarizes the catalytic applications of various transition metal complexes with thiazole-based ligands, providing a framework for the potential catalytic utility of this compound complexes.

| Catalyst System | Reaction Type | Key Findings | Reference |

| Palladium/N-heterocyclic carbene | Direct C-H (hetero)arylation of thiazoles | Efficient arylation at the 5-position of thiazole derivatives with low catalyst loadings under aerobic conditions. | researchgate.net |

| Palladium/PPh3 or Bphen | Regiodivergent C-H arylation of thiazole | Selection of ligand and base controls regioselectivity between C2 and C5 arylation. | nih.gov |

| Iridium(I)/phosphine/N-heterocyclic carbene | Hydrogen isotope exchange | Highly active and convenient catalysts for directed hydrogen isotope exchange processes. | rsc.org |

| Iridium(III)/bis-pyridine-2-sulfonamide | Homogeneous water oxidation | Robust and efficient molecular catalysts for water oxidation. | nih.gov |

| Rhodium(I)/triphenyl phosphite | Cyclohydrocarbonylative ring expansion | Catalyzes the transformation of acetylenic thiazoles into thiazepinones. | nih.gov |

Interaction with Catalytic Sites and Reaction Intermediates

In catalytic cycles, the this compound ligand is expected to remain coordinated to the metal center, acting as an ancillary or "spectator" ligand that modulates the electronic and steric properties of the catalyst. For example, in palladium-catalyzed cross-coupling reactions, the thiazole ligand influences the stability and reactivity of the Pd(0) and Pd(II) intermediates. Computational studies on the arylation of thiazole have suggested that the reaction can proceed through different pathways, including monometallic or bimetallic complexes, and the ligand plays a critical role in determining the favored pathway. nih.gov

The nature of reaction intermediates in catalysis involving thiazole ligands has been investigated. For instance, in the rhodium-catalyzed cycloaddition of nitrones, an intermediate with the dipolarophile coordinated to the rhodium center has been isolated and characterized. researchgate.net While specific intermediates involving this compound have not been reported, it is reasonable to assume that similar coordination complexes would be formed during catalytic transformations.

Coordination Chemistry of this compound Derivatives with Metal Ions

The coordination chemistry of thiazole derivatives is rich and varied, with the ability to form complexes with a wide range of metal ions. researchgate.netnih.gov The thiazole ring can act as a monodentate ligand through its nitrogen atom or, in some cases, can be part of a larger, multidentate ligand system. The sulfur atom in the thiazole ring is generally a weaker coordinator than the nitrogen atom.

Complexes of first-row transition metals with 5-N-arylaminothiazoles have been synthesized and characterized, revealing dinuclear nickel complexes. nih.gov Copper(II) complexes with various thiazole-containing ligands have also been extensively studied, often exhibiting square planar or distorted octahedral geometries. mdpi.com Palladium(II) complexes with 2-amino-4-phenylthiazole (B127512) derivatives have been prepared and shown to have a square planar geometry with the thiazole coordinating through the ring nitrogen. irapa.org

The ethyl group in this compound would likely have a subtle electronic effect on the coordination properties compared to a methyl or hydrogen substituent at the same position, primarily influencing the steric accessibility of the metal center. The synthesis of metal complexes with this compound would likely follow standard procedures, such as the reaction of a metal salt with the ligand in a suitable solvent.

The table below presents examples of characterized metal complexes with substituted thiazole ligands, illustrating the types of structures that could be expected for complexes of this compound.

| Metal Ion | Thiazole Ligand | Coordination Geometry | Key Spectroscopic Features | Reference |

| Nickel(II) | 5-N-arylaminothiazole | Dinuclear with bridging chlorides | - | nih.gov |

| Copper(II) | Thiazole-derived Schiff base | Square planar | Shift in C=N stretching frequency in IR spectrum | mdpi.com |

| Palladium(II) | 2-amino-4-(4-substituted phenyl)thiazole | Square planar | Diamagnetic, non-electrolyte in DMSO | irapa.org |

| Zinc(II) | 5-N-arylaminothiazole | - | Enhanced emission properties in solution | nih.gov |

Emerging Research Directions and Future Prospects for 5 Ethylthiazole

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse 5-Ethylthiazole Analogues

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch synthesis. bepls.com However, the development of novel, more efficient, and environmentally benign synthetic routes is a continuous effort in organic chemistry. Research into the synthesis of this compound and its analogues is an active area, with several modern approaches being explored.

One established method for creating a thiazole core, which can be adapted for this compound analogues, is the Cook-Heilbron thiazole synthesis. This reaction forms 5-aminothiazoles from α-aminonitriles and agents like carbon disulphide under mild conditions, allowing for diversification at various positions of the thiazole ring. wikipedia.org More recent methods focus on greener chemistry, utilizing techniques such as multi-component single-pot reactions, recyclable catalysts, and alternative energy sources like microwave and ultrasonic irradiation to improve yields and reduce waste. bepls.com

For instance, the synthesis of thiazolo[5,4-d]thiazoles, which are structurally related to this compound, has been achieved using an eco-friendly deep eutectic solvent system of L-proline and ethylene (B1197577) glycol. mdpi.com This method offers a safer alternative to hazardous organic solvents and can produce good yields without the need for extensive purification. mdpi.com

The synthesis of specific this compound derivatives often involves multi-step processes. For example, N-(5-ethyl-1,3-thiazol-2-yl)acetamide is a commercially available derivative, indicating established synthetic pathways. sigmaaldrich.com The synthesis of ethyl 5-ethyl-1,3-thiazole-2-carboxylate has also been documented, providing a key intermediate for further functionalization. uni.lu These building blocks are crucial for creating a library of structurally diverse this compound analogues for various applications.

Future research in this area will likely focus on the development of catalytic C-H activation and cross-coupling reactions to directly introduce the ethyl group and other functionalities onto the thiazole ring, offering more atom-economical and efficient synthetic strategies.

Exploration of Unconventional Reactivity and Catalytic Applications

The reactivity of the thiazole ring is well-established, with the C2 position being particularly susceptible to deprotonation and subsequent reactions. nih.gov However, the exploration of unconventional reactivity patterns for this compound remains a relatively nascent field. The ethyl group at the C5 position can potentially influence the electronic properties of the ring, opening up new avenues for chemical transformations.

Research into the catalytic applications of this compound and its derivatives is still in its early stages. While thiazolium salts, in general, are known to be effective organocatalysts for reactions like the benzoin (B196080) condensation, specific studies focusing on 5-ethylthiazolium catalysts are limited. The electronic and steric effects of the 5-ethyl substituent could modulate the catalytic activity and selectivity of such catalysts.

Future investigations may explore the use of this compound-based ligands in transition-metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal centers, and the ethyl group could influence the catalyst's solubility, stability, and steric environment, potentially leading to novel catalytic systems for a range of organic transformations. The American Chemical Society's Catalysis journal highlights the importance of understanding reactivity and developing new catalytic systems, a field where this compound could make future contributions. acs.org

Advanced Computational Modeling for Deeper Understanding of this compound Chemistry

Computational chemistry provides powerful tools to understand the structure, properties, and reactivity of molecules. For this compound, advanced computational modeling can offer insights that are difficult to obtain through experimental methods alone.

Predicted properties such as the collision cross section (CCS) for ions of this compound derivatives like ethyl 5-ethyl-1,3-thiazole-2-carboxylate and (5-ethyl-1,3-thiazol-2-yl)methanamine (B3200189) are available through databases like PubChem. uni.luuni.lu These data are valuable for analytical and metabolomic studies.

Molecular docking and dynamics simulations are being used to predict the biological activity of thiazole derivatives. nih.gov For example, in silico studies on 5-methylthiazole-thiazolidinone conjugates have been used to identify their potential molecular targets and predict their anti-inflammatory activity. nih.gov Similar computational approaches can be applied to this compound analogues to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Future computational work could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and functionalization of this compound to optimize reaction conditions and predict outcomes.

Property Prediction: Calculating electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, to guide the design of new materials with specific optical or electronic characteristics.

Structure-Activity Relationship (SAR) Studies: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound analogues with their biological activities, thereby accelerating the drug discovery process.

Integration of this compound into Materials Science through Chemical Modification

Thiazole-containing compounds have shown promise in the field of materials science, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). The integration of the this compound unit into larger molecular architectures through chemical modification could lead to the creation of novel materials with tailored properties.

The synthesis of thiazolo[5,4-d]thiazoles, which can be considered fused-ring systems containing the thiazole moiety, is being explored for applications in organic electronics. mdpi.com The introduction of an ethyl group at the 5-position of a thiazole-based monomer could enhance the solubility and processability of the resulting polymers, which is a critical factor for their application in electronic devices.

Furthermore, thiazole derivatives have been investigated as corrosion inhibitors for metals. The ability of the sulfur and nitrogen atoms to coordinate with metal surfaces can create a protective layer. The 5-ethyl group could influence the packing and orientation of these molecules on the surface, potentially enhancing their corrosion inhibition efficiency. The influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on copper corrosion has been studied, suggesting the potential of related ethyl-substituted heterocycles in this application.

Future research in this domain could involve the synthesis of this compound-containing polymers and small molecules for applications in:

Organic Electronics: As components of organic solar cells, field-effect transistors, and OLEDs.

Sensors: Developing chemosensors where the binding of an analyte to the thiazole moiety induces a change in the material's optical or electronic properties.

Smart Materials: Creating materials that respond to external stimuli such as light, heat, or pH.

Contributions of this compound Research to Fundamental Heterocyclic Chemistry

The study of this compound and its derivatives contributes to the broader understanding of heterocyclic chemistry. The thiazole ring is a fundamental building block in many natural products and pharmaceuticals, including Vitamin B1 (Thiamine) and the anticancer drug Dasatinib. nih.gov

Research into the synthesis and reactivity of this compound expands the toolbox of synthetic chemists, providing new methods and intermediates for the construction of complex heterocyclic systems. For example, the synthesis of ethyl thiazole-5-carboxylate provides a versatile starting material for further chemical transformations. prepchem.com